BCN-OH

SPAAC Bioorthogonal Chemistry Kinetics

BCN-OH (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, CAS 1263166-90-0) is a strained cycloalkyne building block engineered for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). As a compact, aliphatic scaffold with a primary alcohol handle, it enables bioorthogonal conjugation without the cytotoxic copper catalysts required for traditional click chemistry.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1263166-90-0
Cat. No. B1523505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-OH
CAS1263166-90-0
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC2C(C2CO)CCC#C1
InChIInChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?
InChIKeyNSVXZMGWYBICRW-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCN-OH (CAS 1263166-90-0) | High-Purity endo-Bicyclononyne-alcohol for Copper-Free Click Chemistry


BCN-OH (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, CAS 1263166-90-0) is a strained cycloalkyne building block engineered for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). As a compact, aliphatic scaffold with a primary alcohol handle, it enables bioorthogonal conjugation without the cytotoxic copper catalysts required for traditional click chemistry . The compound's utility is defined by a quantifiable balance of moderate SPAAC kinetics (second-order rate constant ~0.14 M⁻¹s⁻¹) and high hydrophilicity (Log P ≈ 2.0), positioning it between ultra-fast but hydrophobic analogs (e.g., DBCO) and slower, less strained cyclooctynes [1].

BCN-OH vs. Other Cyclooctynes | Why Strain and Hydrophilicity Prevent Direct Substitution


Generic substitution among strained alkynes is not scientifically sound due to the inverse relationship between reaction kinetics and hydrophilicity. For instance, while dibenzocyclooctyne (DBCO) exhibits a faster second-order rate constant (0.31 M⁻¹s⁻¹), its polyaromatic structure confers significantly higher lipophilicity (Log P ≈ 3.5), which promotes non-specific binding and aggregation in aqueous biological media [1]. Conversely, plain cyclooctyne (OCT) is more hydrophilic but reacts sluggishly (k ≈ 0.0012 M⁻¹s⁻¹), making it impractical for time-sensitive labeling [2]. BCN occupies a specific, optimized niche: its aliphatic bicyclic system provides sufficient ring strain for rapid SPAAC while maintaining a Log P of ~2.0, which is critical for maintaining biomolecule solubility and minimizing off-target hydrophobic interactions in cellular and in vivo applications [1].

BCN-OH (1263166-90-0) | Quantitative SPAAC Kinetics and Physicochemical Benchmarking


Reaction Kinetics: BCN-OH vs. DBCO/DIBAC and BARAC

The second-order rate constant for the SPAAC reaction between endo-BCN-OH and benzyl azide is 0.14 M⁻¹s⁻¹. This represents a moderate kinetic profile: it is approximately 2.2-fold slower than the more lipophilic DBCO (k = 0.31 M⁻¹s⁻¹) and 6.9-fold slower than the ultra-fast BARAC (k = 0.96 M⁻¹s⁻¹), but over 100-fold faster than unstrained cyclooctyne (k = 0.0012 M⁻¹s⁻¹) [1][2].

SPAAC Bioorthogonal Chemistry Kinetics

Hydrophilicity: BCN-OH vs. DBCO and BARAC

The calculated partition coefficient (Log P) for endo-BCN is 2.0, compared to 3.5 for DBCO and 4.2 for BARAC [1]. This lower Log P value for BCN indicates significantly higher water solubility, reducing non-specific hydrophobic interactions and aggregation in biological environments.

Lipophilicity Solubility Bioconjugation

endo-BCN vs. exo-BCN Isomer Reactivity in SPOCQ and SPAAC

Recent crystallographic and computational studies have quantitatively evaluated the reactivity difference between endo- and exo- isomers of BCN. Full crystallographic descriptions of endo-BCN-OH and DBCO combined with high-end DFT ring-strain computations revealed no significant difference in reactivity between endo- and exo-BCN for both SPOCQ and SPAAC click reactions [1].

Stereochemistry Click Chemistry Reactivity

BCN-OH (1263166-90-0) Applications | From ADC Linker Synthesis to Live-Cell Imaging


Synthesis of Antibody-Drug Conjugate (ADC) Linkers (e.g., BCN-PEG4-OH)

The primary alcohol of BCN-OH (endo-BCN-OH) serves as a nucleophilic handle for derivatization into heterobifunctional linkers used in ADC construction. As established in Section 3, the moderate SPAAC kinetics (0.14 M⁻¹s⁻¹) and high water solubility (Log P 2.0) of the BCN moiety are ideally suited for conjugating azide-functionalized cytotoxic payloads to antibodies under mild, aqueous conditions without inducing precipitation or non-specific binding associated with more hydrophobic alternatives like DBCO [3][2].

Site-Specific Bioconjugation of Oligonucleotides via Solid-Phase Synthesis

BCN-OH can be readily converted to a phosphoramidite building block for direct incorporation into synthetic oligonucleotides during solid-phase synthesis [3]. This application leverages the demonstrated compatibility of BCN with standard DNA synthesis chemistry. The resulting BCN-modified oligos enable copper-free, bioorthogonal labeling of nucleic acids with azide-modified fluorophores or affinity tags in live-cell imaging and pull-down assays, where the high water solubility of BCN minimizes non-specific binding to cellular components [2].

Live-Cell Imaging and in vivo Bioorthogonal Labeling

The favorable balance of reactivity and hydrophilicity quantified in Section 3 positions BCN-OH-derived probes as superior tools for live-cell and in vivo applications compared to faster but more lipophilic alternatives. The moderate rate constant (0.14 M⁻¹s⁻¹) is sufficient for rapid labeling of cell-surface azido-sugars or proteins within minutes, while the low Log P (2.0) ensures the probe remains soluble and does not partition non-specifically into cellular membranes, reducing background fluorescence and improving signal-to-noise ratios in imaging experiments [3].

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